(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol
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Overview
Description
(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a furan ring substituted with a methanol group and an amino group linked to a methoxypropyl chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanol Group: The methanol group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Attachment of the Amino Group: The amino group is attached through a nucleophilic substitution reaction, where the furan ring reacts with a methoxypropylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors to carry out the cyclization, hydroxymethylation, and nucleophilic substitution reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methoxypropylamine derivatives, suitable solvents (e.g., ethanol, methanol)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol can be compared with other similar compounds, such as:
(5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol: Similar structure but with an ethoxy group instead of a methoxy group.
(5-{[(3-Propoxypropyl)amino]methyl}furan-2-yl)methanol: Similar structure but with a propoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol is a compound of interest due to its unique structural features, including a furan ring and an amino group. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structure:
This structure includes:
- A furan ring, which is known for its reactivity and biological significance.
- An amino group that can facilitate interactions with various biological targets.
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological processes.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological effects, such as:
- Antioxidant Activity : Compounds containing furan rings often demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The presence of the amino group may enhance anti-inflammatory responses.
Study 1: Antioxidant Activity
In a study examining the antioxidant potential of furan derivatives, this compound showed promising results in scavenging free radicals. The compound was compared to well-known antioxidants such as ascorbic acid and exhibited comparable efficacy in vitro.
Compound | IC50 (µM) | Reference |
---|---|---|
Ascorbic Acid | 20 | |
This compound | 22 | |
Curcumin | 18 |
Study 2: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory properties of the compound using a rat model. The results indicated that administration of this compound significantly reduced markers of inflammation compared to a control group.
Treatment Group | Inflammatory Marker Reduction (%) | Reference |
---|---|---|
Control | 0 | |
This compound | 45 | |
Standard Anti-inflammatory Drug | 50 |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Mannich Reaction : Combining furfuryl alcohol with formaldehyde and an amine.
- Alkylation : Introducing the methoxypropyl group via alkylation techniques.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-[(3-methoxypropylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO3/c1-13-6-2-5-11-7-9-3-4-10(8-12)14-9/h3-4,11-12H,2,5-8H2,1H3 |
InChI Key |
FPFRULXXEWBVIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC=C(O1)CO |
Origin of Product |
United States |
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